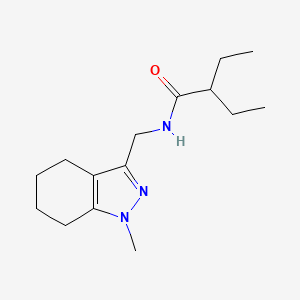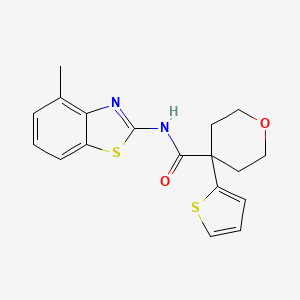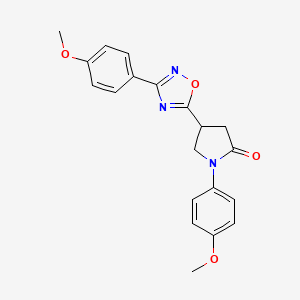![molecular formula C13H8F6N2OS B2709446 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde CAS No. 400751-40-8](/img/structure/B2709446.png)
1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H8F6N2OS and its molecular weight is 354.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
The compound 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde, as part of a broader family of pyrazole derivatives, has been explored for potential antimicrobial and antioxidant applications. Research demonstrates that certain derivatives synthesized via the Vilsmeier–Haack reaction exhibit broad-spectrum antimicrobial activities alongside moderate to good antioxidant properties. These compounds have shown promising results in inhibiting the E. coli MurB enzyme, suggesting their potential as effective antimicrobial agents (Bhat et al., 2016).
Synthesis and Structural Studies
The synthesis and structural elucidation of related pyrazole-4-carbaldehyde compounds highlight the versatility and reactivity of these molecules, forming the basis for further exploration in medicinal chemistry and material science. For example, novel pyrazole carbaldehydes have been synthesized, with structures confirmed by various spectroscopic methods and elemental analysis, indicating a platform for developing further chemical entities with potential biological or catalytic applications (Hu et al., 2010).
Crystal Structure Analysis
The crystal structure analysis of pyrazole derivatives, including those similar to the compound , provides deep insights into their molecular geometry, which is crucial for designing molecules with desired physical and chemical properties. Such analyses reveal how the arrangement of atoms and functional groups within these molecules influences their reactivity and interactions with biological targets (Xu & Shi, 2011).
Fluorescent Dyes and Sensing
Pyrazole-based molecules have been investigated for their potential in creating highly fluorescent dyes. The development of conformationally restrained pyrazolylpyrene chromophores, for instance, demonstrates the ability of these compounds to exhibit bright fluorescence, which can be leveraged in the development of new materials for sensing applications. Such materials can significantly contribute to the detection and measurement of various biological and chemical substances (Wrona-Piotrowicz et al., 2022).
Catalytic and Chemical Transformations
Further applications of pyrazole derivatives include their role in catalytic and chemical transformations. For example, they have been used as intermediates in the synthesis of other complex molecules or as catalysts in organic reactions, demonstrating the broad utility of these compounds in synthetic organic chemistry. This opens up possibilities for the development of new synthetic methods and materials with enhanced performance and functionality (Shainyan & Tolstikova, 2005).
Propiedades
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2OS/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQILMHDSKZRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2709366.png)

![(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2709369.png)
![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)


![[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2709376.png)
![Tert-butyl 9-benzyl-5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2709379.png)
![8-((4-methylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2709380.png)

![N-(2,4-difluorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2709382.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709383.png)